(Rac)-MGV354

sGC activator oxidized sGC reduced sGC

Procure (Rac)-MGV354 as a critical research tool to investigate the translational failure of sGC activators in glaucoma. Its 7-fold greater Bmax for oxidized sGC versus reduced enzyme enables selective probing of oxidative stress pathways in trabecular meshwork tissue, a capability not shared by all sGC activators. This racemic mixture serves as a calibrated positive control for benchmarking new preclinical model fidelity, given its robust monkey IOP reduction and subsequent lack of clinical efficacy.

Molecular Formula C35H37N5O3
Molecular Weight 575.7 g/mol
Cat. No. B8103340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-MGV354
Molecular FormulaC35H37N5O3
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C
InChIInChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)
InChIKeyMAUQVVDVXCBOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-MGV354: A Racemic Soluble Guanylate Cyclase (sGC) Activator for Glaucoma Research Procurement


(Rac)-MGV354 (CAS: 1852495-86-3) is the racemic mixture of MGV354, a potent and selective soluble guanylate cyclase (sGC) activator [1]. The compound's primary research application has been as a topical ocular agent for lowering intraocular pressure (IOP) in preclinical models of glaucoma [2]. As a racemate, it is chemically distinct from its individual enantiomers and is primarily intended for research applications involving sGC activation, nitric oxide signaling, and ocular pharmacology, where stereochemical considerations may be relevant [3].

Why (Rac)-MGV354 Cannot Be Replaced by Generic sGC Activators in IOP-Lowering Research


The sGC activator class exhibits profound functional divergence: MGV354 demonstrated a 7-fold greater Bmax for oxidized sGC versus the reduced enzyme state, a property not uniformly shared across all sGC activators and critical for targeting oxidative stress environments in glaucoma pathology [1]. Furthermore, despite robust preclinical IOP reduction in rabbits (20-40% vs. vehicle, p<0.05) and monkeys (greater magnitude than travoprost), MGV354 failed to show efficacy in Phase I/II clinical trials (mean diurnal IOP change -0.6 mmHg vs. -1.1 mmHg for vehicle, 95% CI: -0.7 to 1.7), demonstrating that sGC activator activity does not linearly translate across species [2][3]. This translational disconnect underscores that generic substitution with another sGC activator cannot replicate the specific, well-characterized preclinical-to-clinical trajectory of MGV354, making it an essential tool for investigating the mechanism of this failure [4].

Quantitative Differentiation of (Rac)-MGV354: Comparator-Based Evidence Guide for Scientific Selection


Superior Binding Affinity of MGV354 for Oxidized sGC Compared to Reduced sGC

MGV354 demonstrates a 7-fold higher binding capacity (Bmax) for oxidized sGC relative to reduced sGC, a property that distinguishes it from other sGC activators that may not show such a preference and is particularly relevant for targeting oxidative stress conditions in glaucomatous tissue [1]. This is a direct, intra-assay comparison within the same experimental system.

sGC activator oxidized sGC reduced sGC binding affinity glaucoma

Enhanced cGMP Generation by MGV354 in Human Trabecular Meshwork Cells Under Oxidized Conditions

In a direct head-to-head comparison within human trabecular meshwork (hTM) cells, MGV354 generated an 8- to 10-fold greater amount of cyclic guanosine monophosphate (cGMP) under an oxidized sGC condition compared to a reduced sGC condition [1]. This differential response highlights the compound's unique ability to boost cGMP production specifically in an oxidative environment, a key differentiator from other sGC activators that may not exhibit this property.

cGMP human trabecular meshwork sGC activator oxidative stress glaucoma

MGV354 Demonstrates Greater IOP-Lowering Magnitude Than Travoprost in a Glaucomatous Monkey Model

In a direct comparative preclinical study, once-daily topical dosing of MGV354 induced a sustained IOP-lowering effect in a cynomolgus monkey model of glaucoma that was greater in magnitude than the reduction achieved with the clinical standard-of-care prostaglandin analog, Travatan (travoprost) [1]. This provides a quantitative benchmark against an established therapy.

IOP lowering travoprost glaucoma model cynomolgus monkey sGC activator

Clinical Efficacy Failure of MGV354 Defines Its Critical Research Utility

Despite robust preclinical efficacy, MGV354 0.1% failed to demonstrate a statistically significant IOP-lowering effect in a Phase I/II clinical trial. The mean diurnal IOP change from baseline to Day 8 was -0.6 mmHg for MGV354 versus -1.1 mmHg for vehicle, with a 95% confidence interval of -0.7 to 1.7 [1]. This well-documented clinical failure is a unique and quantifiable characteristic that defines its current research value.

clinical trial IOP glaucoma translational failure MGV354

High-Value Research Applications for (Rac)-MGV354 Based on Quantitative Evidence


Investigating Oxidative Stress-Mediated sGC Dysfunction in Glaucoma Pathogenesis

Leverage MGV354's 7-fold greater Bmax for oxidized sGC to selectively probe the role of oxidized sGC in glaucomatous trabecular meshwork tissue, where oxidative stress is a key pathological driver [1]. This property enables precise dissection of NO-sGC-cGMP signaling in oxidative microenvironments, a capability not afforded by other sGC modulators.

Validating Preclinical Models of Ocular Hypertension and Translational Predictivity

Utilize MGV354 as a 'positive control' with a known translational failure profile to benchmark the predictive validity of new preclinical models (e.g., novel animal models, organ-on-a-chip systems). Its robust IOP-lowering efficacy in monkeys (greater than travoprost) [1] and subsequent clinical failure [2] provide a calibrated tool for assessing model fidelity to human disease.

Mechanistic Studies on Species-Specific Metabolism and Efficacy of sGC Activators

Given the documented lack of observable interspecies differences in hepatic and ocular metabolism between rabbits, monkeys, and humans [3], MGV354 serves as a critical tool for investigating non-metabolic factors contributing to the translational failure, such as differential target engagement or tissue-specific sGC redox states.

Quote Request

Request a Quote for (Rac)-MGV354

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.